trans-Methyl3-amino-2,2-dimethyl-cyclobutanecarboxylatehydrochloride

Description

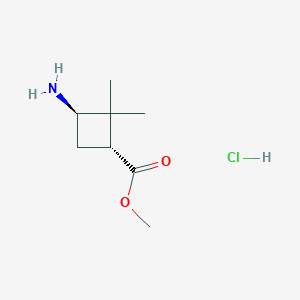

trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride (CAS: 1392804-19-1) is a cyclobutane-derived compound with the molecular formula C₈H₁₆ClNO₂ and a molecular weight of 193.67 . It features a cyclobutane ring substituted with a methyl ester group, two methyl groups at the 2-position, and an amino group at the 3-position in a trans-configuration. The compound is primarily utilized in pharmaceutical research, particularly in the synthesis of small-molecule drugs targeting metabolic or neurological disorders.

Properties

Molecular Formula |

C8H16ClNO2 |

|---|---|

Molecular Weight |

193.67 g/mol |

IUPAC Name |

methyl (1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H15NO2.ClH/c1-8(2)5(4-6(8)9)7(10)11-3;/h5-6H,4,9H2,1-3H3;1H/t5-,6+;/m0./s1 |

InChI Key |

YNGIJCQPNBJXTP-RIHPBJNCSA-N |

Isomeric SMILES |

CC1([C@@H](C[C@H]1N)C(=O)OC)C.Cl |

Canonical SMILES |

CC1(C(CC1N)C(=O)OC)C.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride typically involves multiple steps:

Cyclobutane Ring Formation: The initial step often involves the formation of the cyclobutane ring through a .

Esterification: The ester group is introduced via esterification, where the carboxylic acid derivative of the cyclobutane is reacted with methanol.

Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the amine with hydrochloric acid.

Chemical Reactions Analysis

trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride undergoes various chemical reactions:

Scientific Research Applications

trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with biological molecules, potentially affecting various biochemical pathways . The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Comparisons

Cis-Isomer (cis-Methyl 3-amino-2,2-dimethylcyclobutanecarboxylate hydrochloride)

Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride

- Key Features: This compound (synthesized in Reference Example 87) replaces the 3-amino and 2,2-dimethyl groups with a single methylamino group at the 1-position.

- Synthesis : Achieved via sodium hydride-mediated methylation of a tert-butoxycarbonyl-protected precursor, yielding 100% purity after silica gel chromatography .

Metcaraphen Hydrochloride

- Structure: A cyclopentane derivative (C₂₀H₃₁NO₂·HCl) with a 3,4-dimethylphenyl group and diethylaminoethyl ester. The larger ring size (cyclopentane vs. cyclobutane) and aromatic substituents suggest enhanced lipophilicity and longer metabolic half-life compared to the trans-methyl compound .

Physicochemical Properties

Pharmacological and Industrial Relevance

- trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride: Limited pharmacological data are available, but its rigid cyclobutane scaffold may favor selective receptor interactions. Potential applications in CNS drug development are hypothesized .

- Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride: High synthetic yield (100%) makes it industrially viable for large-scale production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.